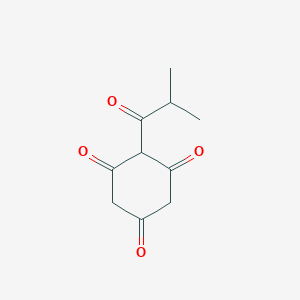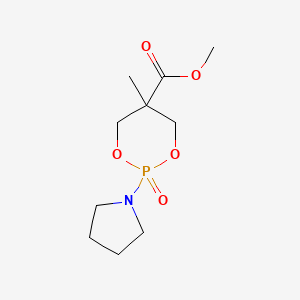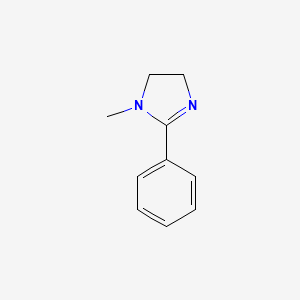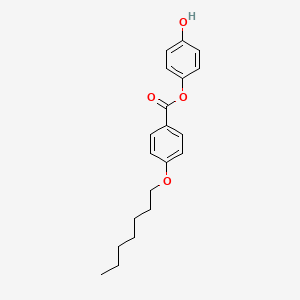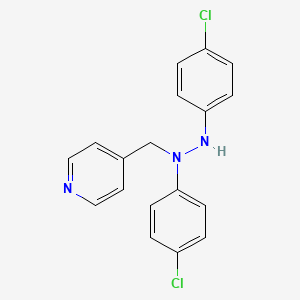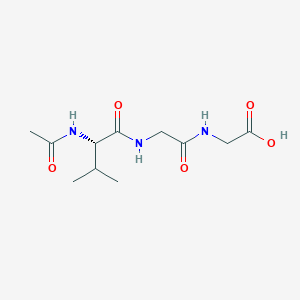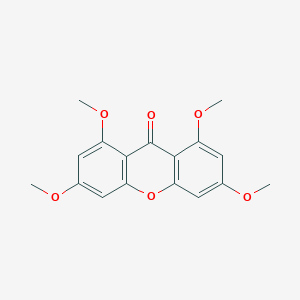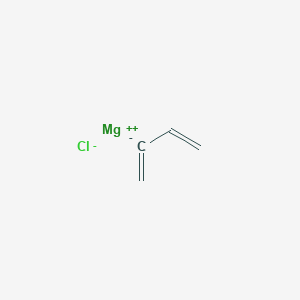
Magnesium, chloro(1-methylene-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro(1-methylene-2-propenyl)-, also known as 2-Methylallylmagnesium chloride, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds in various chemical reactions. This compound is particularly valuable due to its reactivity and versatility in forming complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylallylmagnesium chloride is commonly prepared by reacting magnesium turnings with 2-chloro-2-methylpropene in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
On an industrial scale, the preparation of 2-Methylallylmagnesium chloride follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is often stored in sealed containers to maintain its reactivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylallylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF.
Halides: Reacts with alkyl halides under anhydrous conditions.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance the reaction rate.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-Methylallylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-Methylallylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center attacks electrophilic carbon atoms in carbonyl groups, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polarization of the carbon-magnesium bond, making the carbon highly nucleophilic.
Comparación Con Compuestos Similares
Similar Compounds
- Allylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Comparison
2-Methylallylmagnesium chloride is unique due to its branched structure, which provides steric hindrance and influences its reactivity. Compared to allylmagnesium chloride, it is less prone to polymerization and offers more controlled reactivity. Benzylmagnesium chloride and phenylmagnesium bromide, on the other hand, are more commonly used for aromatic substitutions and have different reactivity profiles due to the presence of aromatic rings.
Propiedades
Número CAS |
32657-89-9 |
|---|---|
Fórmula molecular |
C4H5ClMg |
Peso molecular |
112.84 g/mol |
Nombre IUPAC |
magnesium;buta-1,3-diene;chloride |
InChI |
InChI=1S/C4H5.ClH.Mg/c1-3-4-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
LKXGKOOMSBGZNT-UHFFFAOYSA-M |
SMILES canónico |
C=C[C-]=C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


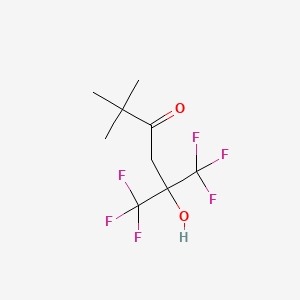
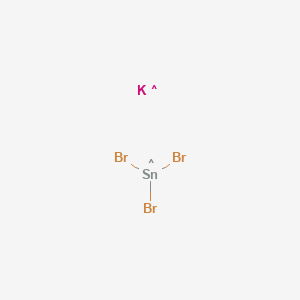
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)



